molecular formula C24H25ClN4OS B2422534 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-45-5

5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2422534
CAS-Nummer: 851809-45-5
Molekulargewicht: 453
InChI-Schlüssel: HIKJUAMQFXSKQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H25ClN4OS and its molecular weight is 453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-7-9-20(25)10-8-19)28-13-11-18(12-14-28)15-17-5-3-2-4-6-17/h2-10,18,21,30H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKJUAMQFXSKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity based on existing literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN5SC_{21}H_{24}ClN_5S, with a molecular weight of approximately 407.96 g/mol. The structure features a thiazole ring fused with a triazole moiety and is substituted with a benzylpiperidine group and a chlorophenyl group.

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities. For instance, the presence of the piperidine moiety is linked to interactions with neurotransmitter systems, particularly in neurological contexts:

  • Monoamine Oxidase Inhibition : Compounds containing piperidine rings have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like depression and anxiety.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound against various targets:

Biological Activity IC50 Value (µM) Reference
MAO-B Inhibition6.71
Antioxidant Activity15.0
Cytotoxicity against Cancer Cells4.0

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of benzylpiperidine compounds exhibited neuroprotective effects in models of neurodegenerative diseases. The compound's ability to inhibit MAO-B suggests it may also protect against oxidative stress in neuronal cells .
  • Anticancer Activity : The compound was tested against several cancer cell lines, showing significant cytotoxicity, particularly against breast cancer cells (IC50 = 4 µM). This suggests potential for development as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that compounds with similar structural motifs to 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may serve as potential treatments for neurological conditions such as Alzheimer's disease and Lewy Body Dementia. The benzylpiperidine component is particularly relevant due to its interaction with neurotransmitter systems.

Case Study:
A study highlighted the efficacy of benzylpiperidine derivatives in modulating muscarinic receptors, which are crucial for cognitive function. These compounds demonstrated significant promise in preclinical models targeting cognitive deficits associated with neurodegenerative diseases .

Anticancer Activity

The compound's thiazole and triazole rings are associated with various anticancer properties. Research has shown that similar derivatives exhibit cytotoxic activity against several cancer cell lines.

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Compound AColon5.0
Compound BBreast3.5
Compound CCervical4.0

In vitro studies have demonstrated that compounds with triazole structures can induce apoptosis in cancer cells, suggesting that this compound could be further explored for its anticancer potential.

Antimicrobial Properties

Compounds containing thiazole and triazole rings have shown antimicrobial activity against various pathogens. The unique structure of this compound may enhance its ability to inhibit bacterial growth.

Case Study:
A recent investigation into similar thiazole derivatives revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, given its multi-heterocyclic architecture?

Answer:
The synthesis of such a complex heterocyclic compound requires multi-step protocols, often involving:

  • Coupling reactions (e.g., nucleophilic substitution or Mannich reactions) to assemble the benzylpiperidine and 4-chlorophenyl moieties (see ).
  • Cyclization steps for the thiazolo-triazol core, potentially using thiourea derivatives or hydrazine intermediates ( ).
  • Purification via recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products ().
    Key challenges: Minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity in triazole formation.

Basic: How is structural characterization performed to confirm the compound’s identity?

Answer:
A combination of spectroscopic and analytical techniques is critical:

  • 1H/13C NMR : Assign peaks for the benzylpiperidine (δ ~2.5–3.5 ppm for piperidine protons), 4-chlorophenyl (δ ~7.3–7.5 ppm), and hydroxyl group (broad peak at δ ~10–12 ppm) ().
  • IR spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm⁻¹) and triazole/thiazole rings (C=N stretches ~1600 cm⁻¹) ( ).
  • HPLC-MS : Validate purity (>95%) and molecular weight ( ).

Advanced: How can molecular docking guide target identification for this compound?

Answer:
Computational workflows include:

  • Protein selection : Prioritize targets like fungal 14-α-demethylase (PDB: 3LD6) or bacterial enzymes (e.g., DNA gyrase) based on structural homology ( ).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses, with scoring functions (e.g., Gibbs free energy) to rank interactions ().
  • Validation : Compare docking results with known inhibitors (e.g., Hoechst 33258 for DNA minor groove binding) to assess novelty ( ).
    Example: demonstrated triazolo-thiadiazoles’ affinity for 3LD6, suggesting antifungal potential via lanosterol demethylase inhibition.

Advanced: How to resolve discrepancies between in vitro activity and in vivo efficacy?

Answer:
Contradictory data may arise from:

  • Metabolic instability : Use liver microsome assays to identify vulnerable sites (e.g., hydroxyl groups prone to glucuronidation) ( ).
  • Poor bioavailability : Optimize logP via substituent modification (e.g., replacing -OH with methoxy) to enhance membrane permeability ( ).
  • Off-target effects : Employ transcriptomic profiling (RNA-seq) or kinome-wide screening to identify unintended interactions ( ).

Advanced: What SAR strategies improve pharmacokinetic properties?

Answer:
Key modifications include:

  • Hydroxyl group derivatization : Acetylation or prodrug formulation to enhance stability ( ).
  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity ( ).
  • Thiazolo-triazol core optimization : Varying methyl groups to balance solubility and target affinity ( ).
    Table 1: Example SAR for analogues (hypothetical data):
Substituent (R)logPMIC (µg/mL, S. aureus)
-OH1.216
-OAc2.18
-OMe1.84

Basic: What in vitro assays evaluate antibacterial potential?

Answer:

  • Agar dilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ( ).
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects over 24 hours.
  • Resistance studies : Serial passage experiments to monitor MIC shifts ( ).

Advanced: How does the compound’s DNA interaction compare to established probes?

Answer:

  • Fluorescence displacement assays : Compare with Hoechst 33258 ( ) to quantify DNA minor groove affinity.
  • Molecular dynamics (MD) simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and hydrogen-bonding patterns ( ).
    Key finding: noted bisbenzimidazoles’ strong DNA affinity but high cytotoxicity, suggesting a trade-off for therapeutic use.

Advanced: What crystallographic methods elucidate conformational flexibility?

Answer:

  • X-ray crystallography : Resolve the thiazolo-triazol core’s planarity and piperidine chair conformation ().
  • DFT calculations : Compare experimental vs. optimized geometries to identify strain (e.g., angle deviations >5°).
    Example: used crystallography to confirm pyrazoline derivatives’ dihedral angles, informing SAR.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.